6''-O-Acetyldaidzin

Descripción general

Descripción

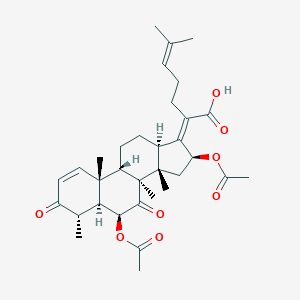

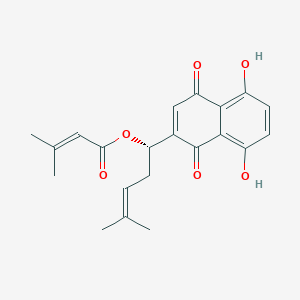

6’'-O-Acetyldaidzin is an isoflavone glycoside isolated from soybeans. It is known for its significant inhibitory effect on lipid peroxidation in rat liver microsomes, with an IC50 value of 8.2 μM . This compound is a derivative of daidzin, which is a natural isoflavone glycoside found in various leguminous plants such as Glycine max (soybean), Pueraria lobata, and others .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6’‘-O-Acetyldaidzin typically involves the acetylation of daidzin. The process includes the reaction of daidzin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 6’’ position .

Industrial Production Methods: Industrial production of 6’'-O-Acetyldaidzin involves the extraction of daidzin from soybean seeds followed by its chemical modification. The extraction process includes solvent extraction, purification, and crystallization steps. The acetylation process is then performed on a large scale using industrial reactors and optimized reaction conditions to achieve high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 6’'-O-Acetyldaidzin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions at the acetyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted derivatives with different functional groups

Aplicaciones Científicas De Investigación

6’'-O-Acetyldaidzin has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of isoflavones and their derivatives.

Biology: Investigated for its antioxidant properties and its role in inhibiting lipid peroxidation.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of functional foods and nutraceuticals due to its health benefits

Mecanismo De Acción

The mechanism of action of 6’'-O-Acetyldaidzin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It inhibits lipid peroxidation by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparación Con Compuestos Similares

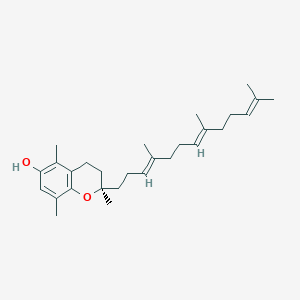

Daidzin: The parent compound of 6’'-O-Acetyldaidzin, known for its phytoestrogenic properties.

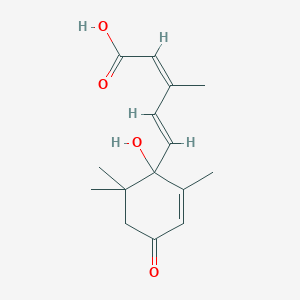

Genistin: Another isoflavone glycoside with similar antioxidant and anti-inflammatory properties.

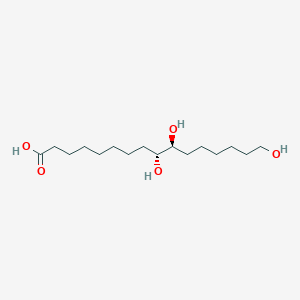

Glycitin: An isoflavone glycoside with comparable biological activities.

Uniqueness: 6’‘-O-Acetyldaidzin is unique due to its acetylation at the 6’’ position, which enhances its lipophilicity and bioavailability compared to its parent compound, daidzin. This modification also contributes to its potent inhibitory effect on lipid peroxidation .

Propiedades

IUPAC Name |

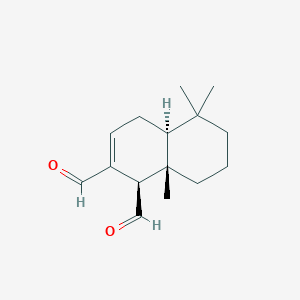

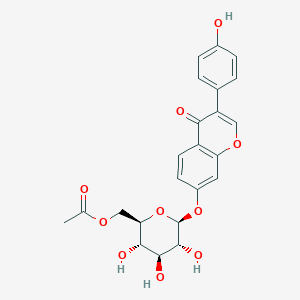

[3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O10/c1-11(24)30-10-18-20(27)21(28)22(29)23(33-18)32-14-6-7-15-17(8-14)31-9-16(19(15)26)12-2-4-13(25)5-3-12/h2-9,18,20-23,25,27-29H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOZJTDOTOZVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6''-O-Acetyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71385-83-6 | |

| Record name | 6''-O-Acetyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 189 °C | |

| Record name | 6''-O-Acetyldaidzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6''-O-acetyldaidzin in soybean products?

A1: this compound is a naturally occurring isoflavone found in soybeans and soy-based products. While not as abundant as other isoflavones like daidzin and genistin, research suggests that this compound levels can increase during the processing of soybeans, such as during toasting. [] This increase may be attributed to the decarboxylation of 6''-O-malonyldaidzin. []

Q2: How does the isoflavone profile change during soy food processing?

A2: Soybean processing significantly influences the types and amounts of isoflavones present. For instance, fermented soy foods tend to have higher concentrations of aglycones (like daidzein and genistein), while non-fermented soy foods typically contain greater levels of glucosides, including this compound. [] Additionally, the choice of coagulant in tofu production can impact isoflavone distribution between the tofu and whey. []

Q3: Can you elaborate on the changes observed in isoflavone content during tofu production?

A3: Studies using calcium sulfate (CaSO4) as a coagulant in traditional tofu production showed that while a majority of isoflavones transferred to the soymilk from the soybeans, only a small percentage ended up in the final tofu product. [] Interestingly, there was a notable decrease in 6''-O-acetylgenistin and 6''-O-acetylglycitin in tofu, accompanied by higher levels of genistein and daidzein. [] This suggests that specific processing steps might favor the conversion of certain isoflavone forms into others.

Q4: Is there a reliable method to quantify this compound and other isoflavones in soy products?

A4: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) [] or electrospray ionization multi-stage tandem mass spectrometry (ESI-MSn) [], are commonly employed to identify and quantify individual isoflavone isomers, including this compound. These methods offer high sensitivity and accuracy for analyzing complex matrices like soybean extracts and processed soy foods.

Q5: Does the geographic origin of soybeans influence their this compound content?

A5: Research indicates that there's significant variability in isoflavone content, including this compound, among soybean germplasm from different regions of China. [] This variability extends to both wild and cultivated soybean varieties. Interestingly, cultivated soybean isoflavone content showed a negative correlation with longitude and latitude, suggesting an influence of environmental factors and selective breeding practices on isoflavone accumulation. []

Q6: Are there specific soybean cultivars known for high levels of certain isoflavones?

A6: Yes, studies have identified soybean cultivars with varying isoflavone profiles. [, ] This difference is particularly noticeable between cultivated and wild soybeans. For instance, research has shown that compared to wild soybeans, cultivated soybean varieties tend to have a higher total genistin and glycitin content, while the total daidzin content, which includes this compound, is lower. []

Q7: How stable is this compound during food processing and storage?

A7: While research on this compound's stability is limited, studies on related isoflavones, like genistin, suggest that their stability is temperature-dependent. [] Genistin degradation follows first-order kinetics, with faster degradation rates at elevated temperatures. [] This highlights the need to optimize processing and storage conditions to preserve the desired isoflavone profile in soy foods.

Q8: What are the potential applications of encapsulating soybean extract containing this compound?

A8: Encapsulating soybean extract, which includes this compound, using techniques like spray drying, can enhance its solubility, stability, and application in various industries. [] This technology holds promise for developing dietary supplements, functional foods, and pharmaceutical formulations with improved bioavailability and controlled release of bioactive isoflavones.

Q9: What factors can impact the stability of encapsulated soybean extract?

A9: The stability of microencapsulated soybean extract, and therefore the stability of this compound within it, is influenced by various factors during spray drying and storage. [] These factors include the type of wall material used for encapsulation, the inlet air temperature during spray drying, and the storage time. Selecting appropriate wall materials like β-cyclodextrin can significantly enhance the preservation of total isoflavones compared to other materials like maltodextrin or gum arabic. []

Q10: Beyond food, are there other applications being explored for this compound?

A10: While research is ongoing, one study identified this compound as a potential component in a selective medium for isolating Staphylococcus lugdunensis. [] This highlights its potential utility in diagnostic microbiology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.